benzyl]oxy}phenyl)methanone CAS No. 956782-88-0](/img/structure/B2407882.png)

[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

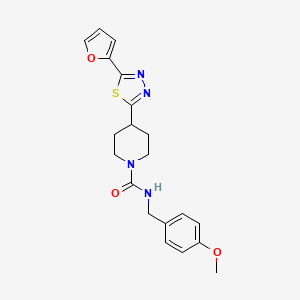

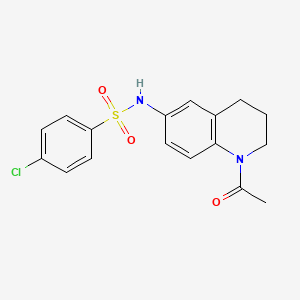

“1-(tert-butyl)-1H-pyrazol-4-ylbenzyl]oxy}phenyl)methanone” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl-1H-pyrazol-4-yl with 2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone . The exact synthetic route can vary depending on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring substituted with a tert-butyl group at the 1-position and a 2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone group at the 4-position . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound can vary depending on the conditions and reagents used. It may undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions .Scientific Research Applications

Synthesis Methods and Chemical Properties

- Oxidative Functionalization Reactions : A related acyl pyrazole derivative was synthesized using an oxidative functionalization reaction, offering a clean, green approach due to its solvent-free nature and absence of a base (Doherty et al., 2022).

- Crystal Structures and Hydrogen Bonding : The crystal structure of similar pyrazole compounds shows interesting hydrogen bonding patterns, contributing to our understanding of molecular interactions and structures (Zheng et al., 2010).

Synthesis and Application in Medicinal Chemistry

- Antibacterial and Antifungal Activities : Various pyrazole derivatives, including ones structurally related to the compound , have been synthesized and demonstrated significant antibacterial and antifungal activities (Ashok et al., 2017); (Kumar et al., 2012); (Landage et al., 2019).

- Hydrogen-bonded Molecular Structures : Studies on similar pyrazole compounds have provided insights into their hydrogen-bonded molecular structures, which can inform the design of new drugs and materials (Abonía et al., 2007).

Potential for Enzyme Inhibitory Activities

- Enzyme Inhibitory Activity : Pyrazole derivatives have shown potential as enzyme inhibitors, which could be relevant in designing drugs targeting specific enzymatic pathways (Cetin et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, playing a significant role in cell biology .

Mode of Action

The exact mode of action of this compound is not yet fully understood. The compound likely interacts with its target(s) in a manner that induces changes at the molecular level. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad range of biological activities exhibited by similar compounds, it’s likely that this compound could have multiple effects at the cellular level .

Future Directions

Properties

IUPAC Name |

(1-tert-butylpyrazol-4-yl)-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O2/c1-21(2,3)27-13-16(12-26-27)20(28)18-9-4-5-10-19(18)29-14-15-7-6-8-17(11-15)22(23,24)25/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKKMURKKVZYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)

![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)